molecular formula C18H13Cl2N7O2 B2911512 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

Número de catálogo: B2911512
Peso molecular: 430.2 g/mol
Clave InChI: JMQTXEWNXSPEKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(3,5-dichlorobenzyl)-benzamide (molecular formula: C₁₈H₁₃Cl₂N₇O₂) is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzamide group substituted at the N-position with a 3,5-dichlorobenzyl moiety. The triazolo-pyrimidine scaffold is characterized by a 5-amino and 7-hydroxy functional group, which enhances its hydrogen-bonding capacity and solubility.

This compound’s structural complexity and substituent arrangement suggest applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.

Propiedades

IUPAC Name

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)-N-[(3,5-dichlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N7O2/c19-11-4-9(5-12(20)7-11)8-22-16(28)10-2-1-3-13(6-10)27-25-14-15(26-27)23-18(21)24-17(14)29/h1-7H,8H2,(H,22,28)(H3,21,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQTXEWNXSPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)NCC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(5-Amino-7-Hidroxi-[1,2,3]Triazolo[4,5-D]Pirimidin-2-Il)-N-(3,5-Dicloro-bencil)-Benzamida normalmente implica múltiples pasos:

    Formación del Núcleo Triazolopirimidínico: Esto se puede lograr a través de un proceso de adición/ciclización nucleofílica que involucra carbodiimidas y compuestos diazo. La reacción se suele llevar a cabo en condiciones suaves, a menudo en presencia de una base como la trietilamina.

    Funcionalización: El núcleo triazolopirimidínico se funcionaliza a continuación para introducir los grupos amino e hidroxilo. Este paso puede implicar estrategias de reducción selectiva y protección-desprotección.

    Formación de Benzamida: El paso final consiste en acoplar el derivado de triazolopirimidina con 3,5-dicloro-bencilamina para formar el enlace de benzamida. Esto se suele hacer utilizando reactivos de acoplamiento como EDCI (1-Etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. La química de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

    Oxidación: El grupo hidroxilo del compuesto puede sufrir una oxidación para formar un derivado de cetona o aldehído.

    Reducción: El grupo nitro, si está presente, puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.

    Sustitución: Los átomos de cloro en el anillo bencílico pueden sustituirse por varios nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.

    Reducción: Hidrógeno gaseoso (H₂) con paladio sobre carbón (Pd/C) o borohidruro de sodio (NaBH₄).

    Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).

Productos Principales

    Oxidación: Derivados de cetona o aldehído.

    Reducción: Derivados amino.

    Sustitución: Varios derivados bencílicos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas reacciones y vías químicas.

Biología

En la investigación biológica, el compuesto se estudia por su potencial como inhibidor enzimático. Se sabe que su núcleo triazolopirimidínico interactúa con diversos objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina

Médicamente, el compuesto se está investigando por sus propiedades antimicrobianas, antivirales y anticancerígenas. Su capacidad para inhibir enzimas y vías específicas lo convierte en un candidato prometedor para aplicaciones terapéuticas.

Industria

En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.

Mecanismo De Acción

El mecanismo de acción de 3-(5-Amino-7-Hidroxi-[1,2,3]Triazolo[4,5-D]Pirimidin-2-Il)-N-(3,5-Dicloro-bencil)-Benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo triazolopirimidínico puede unirse al sitio activo de las enzimas, inhibiendo su actividad. Esta inhibición puede interrumpir varias vías biológicas, lo que lleva a los efectos biológicos observados del compuesto.

Comparación Con Compuestos Similares

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Formula Notable Features Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 5-Amino, 7-hydroxy, N-(3,5-dichlorobenzyl)-benzamide C₁₈H₁₃Cl₂N₇O₂ Dual hydrogen-bond donors (NH₂, OH); dichlorobenzyl enhances hydrophobicity
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl C₂₀H₁₀N₄O₃S Nitrile group (CN); fused thiazole ring increases rigidity
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, nitrile C₁₇H₁₀N₄O₃ Quinazoline fusion; planar structure may intercalate DNA
N,N-Dimethyl-3H-triazolo[4,5-d]pyrimidin-7-amine () [1,2,3]Triazolo[4,5-d]pyrimidine N,N-Dimethylamine C₆H₈N₆ Simplified structure; lacks aromatic substituents, reducing steric bulk

Key Observations :

  • The target compound’s triazolo-pyrimidine core distinguishes it from thiazolo or pyrimido-quinazoline derivatives (e.g., 11a, 12), which exhibit different electronic and steric profiles.
  • Unlike N,N-dimethyl derivatives (), the target compound’s 5-amino and 7-hydroxy groups provide sites for hydrogen bonding, critical for enzyme inhibition .

Functional Group Variations

Compound Name Functional Groups Biological Implications Reference
Target Compound Benzamide, dichlorobenzyl Benzamide mimics peptide bonds; dichlorobenzyl enhances affinity for hydrophobic pockets
5b () 4-Cyanobenzylidene, nitrile Nitrile acts as a hydrogen-bond acceptor; cyanobenzylidene introduces π-π stacking potential
N-(Benzodioxol-5-yl)-thioacetamide () Thioacetamide, chlorobenzyl Thioether linkage improves metabolic stability; benzodioxol enhances electron density

Key Observations :

  • The benzamide group in the target compound contrasts with the thioacetamide in , which may alter target selectivity (e.g., cysteine protease vs. kinase inhibition).
  • Dichlorobenzyl substituents (target compound) vs. monochloro () could modulate toxicity and binding kinetics .

Physicochemical Properties

Property Target Compound 11a () N,N-Dimethyl Derivative ()
Molecular Weight 430.25 g/mol 386.37 g/mol 164.17 g/mol
Hydrogen-Bond Donors 3 (NH₂, OH, CONH) 2 (NH) 1 (NH)
LogP (Estimated) ~3.5 (dichlorobenzyl) ~2.8 (trimethylbenzylidene) ~0.5 (dimethylamine)
Solubility Moderate (polar groups vs. hydrophobic substituents) Low (rigid, nitrile-containing) High (small, polar)

Key Observations :

  • The target compound’s moderate solubility balances hydrophilic (OH, NH₂) and hydrophobic (dichlorobenzyl) groups, favoring oral bioavailability compared to highly lipophilic analogues like 11a .

Actividad Biológica

The compound 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide is a triazolo-pyrimidine derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

  • Molecular Formula : C16H15Cl2N5O2
  • Molecular Weight : 392.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The triazolo[4,5-d]pyrimidine core structure is known to exhibit a range of pharmacological effects due to its structural versatility.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds in this class have been tested against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One study reported an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is promising compared to standard treatments like staurosporine (IC50 = 4.18 ± 0.05 µM) .
CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
StaurosporineHEPG24.18 ± 0.05
Compound BMCF70.67
Compound CSW11160.87

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. For example:

  • Alkaline Phosphatase Inhibition : A related compound demonstrated an IC50 value of 0.420 ± 0.012 μM against alkaline phosphatase, indicating a strong inhibitory effect compared to standard inhibitors .

Case Studies

  • Study on Antithrombotic Activity : Research indicated that triazolo[4,5-d]pyrimidine derivatives could inhibit platelet aggregation, which is crucial for preventing thrombotic events like myocardial infarction . This suggests that derivatives of the compound may also have cardiovascular protective effects.
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of similar compounds against various pathogens, suggesting a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing triazolopyrimidine derivatives like this compound?

The compound can be synthesized via nucleophilic substitution reactions under controlled conditions. For example, similar triazolo[1,5-a][1,3,5]triazine derivatives are prepared by reacting precursors (e.g., compound 23 in ) with amines in ethanol at 70–100°C for 24–72 hours. Purification involves column chromatography (ethyl acetate/light petroleum mixtures) and precipitation. Key parameters include amine stoichiometry (1.1–4.5 molar ratios), reaction time, and solvent selection .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (¹H-NMR, e.g., δ 1.27–8.31 in DMSO-d6 or CD3OD) and melting point analysis are standard for structural confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., amino, hydroxy). Chromatographic methods (TLC, HPLC) assess purity, while mass spectrometry determines molecular weight. Cross-referencing spectral data with analogous compounds (e.g., triazolo-triazines in ) is essential .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazolopyrimidine derivatives with bulky substituents (e.g., 3,5-dichlorobenzyl)?

Yield optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky groups.
  • Temperature gradients : Prolonged heating (e.g., 72 hours at 70°C) improves substitution efficiency in sterically hindered systems .
  • Catalyst screening : Lewis acids or phase-transfer catalysts could accelerate nucleophilic displacement. Statistical design of experiments (DoE), as highlighted in , minimizes trial-and-error by identifying critical variables (e.g., solvent polarity, temperature) through factorial analysis.

Q. How should researchers address contradictory spectral or biological activity data for this compound?

Contradictions may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) alter melting points or solubility. X-ray diffraction (XRD) can resolve this.
  • Impurity profiles : Trace byproducts (e.g., unreacted amines) may skew biological assays. Re-purification via preparative HPLC or recrystallization is advised.
  • Computational validation : Use density functional theory (DFT) to predict NMR shifts or reaction pathways, aligning experimental data with quantum-chemical models (see ICReDD’s approach in ) .

Q. What computational tools are recommended for predicting this compound’s reactivity or binding affinity?

Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path searches and transition-state modeling. Molecular docking tools (AutoDock, Schrödinger) predict binding modes with biological targets (e.g., enzymes). Machine learning platforms (e.g., DeepChem) can correlate structural features with activity data from analogous triazolopyrimidines ( ). Always validate predictions with experimental kinetics or crystallography .

Q. How can researchers compare the biological activity of this compound with structurally related analogs?

  • Synthetic diversification : Modify substituents (e.g., replacing 3,5-dichlorobenzyl with pyridyl or cyclohexyl groups) and test in vitro/in vivo models.
  • Structure-Activity Relationship (SAR) : Quantify electronic (Hammett constants) or steric (Taft parameters) effects on activity. For example, trifluoromethyl groups in enhance metabolic stability.
  • Data normalization : Use IC50 values or binding constants from standardized assays (e.g., enzyme inhibition, cell viability) for cross-study comparisons .

Q. What reactor design considerations are critical for scaling up synthesis?

Key factors include:

  • Mixing efficiency : Use baffled reactors or high-shear agitators to ensure homogeneity in viscous solutions.
  • Temperature control : Jacketed reactors with precise thermocouples prevent exothermic runaway.
  • Heterogeneous catalysis : Fixed-bed reactors may improve yield in multi-step syntheses ( subclass RDF2050112) .

Methodological Resources

  • Experimental Design : Apply DoE (e.g., Plackett-Burman, Box-Behnken) to optimize reaction parameters ().
  • Data Analysis : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to manage spectral/biological datasets ().
  • Safety Protocols : Follow hazard guidelines for dichlorobenzyl derivatives, including fume hood use and waste disposal ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.